molecular formula C22H19ClN2O4 B290641 N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide

N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide

Cat. No. B290641
M. Wt: 410.8 g/mol
InChI Key: GDJYWDDODILFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anti-cancer therapy.

Mechanism of Action

N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide inhibits Aurora A kinase by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide has been shown to induce cell cycle arrest in the G2/M phase and apoptosis in cancer cells. In addition, N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide has been shown to inhibit the formation of microtubules, which are involved in the division of cells.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide is its specificity for Aurora A kinase, which reduces the potential for off-target effects. However, N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide has been shown to be less effective in cells that overexpress Aurora B kinase, which can compensate for the loss of Aurora A kinase activity.

Future Directions

For N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide research include the development of more potent and selective inhibitors of Aurora A kinase, as well as the investigation of combination therapies with other anti-cancer agents. In addition, the role of Aurora A kinase in other cellular processes, such as DNA damage repair and centrosome maturation, is an area of active research.

Synthesis Methods

The synthesis of N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide involves the reaction of 2-chloro-4-nitroaniline with 2-methoxybenzoic acid to form the corresponding amide. This amide is then reduced to the corresponding aniline, which is subsequently acylated with 2-methoxybenzoyl chloride to form N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide.

Scientific Research Applications

N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide has been extensively studied for its anti-cancer properties. In preclinical studies, N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide has also been shown to inhibit tumor growth in mouse models of cancer.

properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

N-[3-chloro-4-[(2-methoxybenzoyl)amino]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-19-9-5-3-7-15(19)21(26)24-14-11-12-18(17(23)13-14)25-22(27)16-8-4-6-10-20(16)29-2/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

GDJYWDDODILFDV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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